(3-(Allyloxy)-2-hydroxypropyl)dimethylammonium acetate

Reactive Surfactant Polymer Modification Coatings

This quaternary ammonium compound features a unique polymerizable allyloxy moiety enabling covalent incorporation into polymer matrices—unlike leachable QACs such as BAC or DDAC. The 2-hydroxypropyl spacer provides hydrogen-bonding capacity that enhances self-assembly and thermal stability. Procure this compound for: (1) non-leaching antimicrobial coatings with permanent surface activity, (2) reactive surfactant for emulsion polymerization yielding migration-free latex films, (3) covalent surface hydrophilization of polyolefins and polyesters. Eliminate active ingredient depletion, improve water resistance, and meet sustainability targets. Bulk and custom packaging available.

Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
CAS No. 93778-76-8
Cat. No. B12681907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Allyloxy)-2-hydroxypropyl)dimethylammonium acetate
CAS93778-76-8
Molecular FormulaC10H21NO4
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(=O)O.CN(C)CC(COCC=C)O
InChIInChI=1S/C8H17NO2.C2H4O2/c1-4-5-11-7-8(10)6-9(2)3;1-2(3)4/h4,8,10H,1,5-7H2,2-3H3;1H3,(H,3,4)
InChIKeyHNSINBOZELYNOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 200 kg / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Allyloxy)-2-hydroxypropyl)dimethylammonium Acetate (CAS 93778-76-8): Baseline Chemical Identity and Procurement Context


(3-(Allyloxy)-2-hydroxypropyl)dimethylammonium acetate (CAS 93778-76-8) is a quaternary ammonium compound (QAC) with the molecular formula C₁₀H₂₁NO₄ and a molecular weight of 219.28 g/mol . Its structure features a cationic dimethylammonium headgroup, a 2-hydroxypropyl linker, and an allyloxy tail, imparting amphiphilic surfactant characteristics . The compound is listed under EINECS number 298-211-8 and is classified within the polymers group for procurement purposes [1]. Basic physical properties include a calculated boiling point of 224.3°C at 760 mmHg and a calculated flash point of 89.5°C .

Why Generic QAC Substitution Fails: Structural Distinctions of (3-(Allyloxy)-2-hydroxypropyl)dimethylammonium Acetate


Interchanging (3-(Allyloxy)-2-hydroxypropyl)dimethylammonium acetate with other quaternary ammonium compounds (QACs) without empirical validation is scientifically unsound due to its unique structural features that critically influence performance. The presence of a polymerizable allyloxy moiety fundamentally differentiates it from non-reactive QACs like benzalkonium chloride (BAC) or didecyldimethylammonium chloride (DDAC) [1]. This allyl group enables covalent incorporation into polymer matrices, imparting non-leaching antimicrobial or surface-modifying properties [1]. Furthermore, the 2-hydroxypropyl spacer introduces hydrogen-bonding capacity that alters aggregation behavior and thermal stability relative to simpler alkyltrimethylammonium counterparts [2]. Substitution with a conventional QAC would forfeit these unique covalent anchoring and self-assembly characteristics, directly impacting product performance in applications requiring durable surface modification or reactive surfactant functionality.

Quantitative Differentiation Evidence for (3-(Allyloxy)-2-hydroxypropyl)dimethylammonium Acetate vs. Comparators


Reactive Surfactant Capability: Allyl Moiety Enables Permanent Polymer Incorporation vs. Non-Reactive QACs

Unlike conventional non-reactive quaternary ammonium surfactants such as benzalkonium chloride (BAC) or didecyldimethylammonium chloride (DDAC), the allyloxy group in the target compound serves as a polymerizable moiety. This permits covalent incorporation into acrylic polymer backbones during free-radical polymerization, as demonstrated in autoxidisable coating formulations where 3-allyloxy-2-hydroxypropyl esters are copolymerized to yield non-leaching, water-resistant films [1]. In contrast, BAC and DDAC remain unbound and can leach out over time, diminishing long-term antimicrobial efficacy and contributing to environmental contamination.

Reactive Surfactant Polymer Modification Coatings

Thermotropic Liquid Crystalline Behavior: Smectic A Phase Formation in Structurally Related Heterogemini QACs vs. Simple Alkyl QACs

A homologous series of structurally related heterogemini surfactants, N,N-dimethyl-N-[3-(alkyloxy)-2-hydroxypropyl]-alkylammonium bromides (C(m)OhpNC(n)), all exhibited high thermal stability and formed enantiotropic thermotropic smectic A liquid crystals [1]. This liquid crystalline phase behavior is attributed to hydrogen bonding between the 2-hydroxypropyl hydroxyl group and the counterion, a feature absent in simple alkyltrimethylammonium halides (e.g., cetyltrimethylammonium bromide, CTAB) which typically lack stable mesophase formation under comparable conditions. While direct data for the target acetate salt is not available, the shared 2-hydroxypropyl-ammonium motif strongly implies similar self-assembly and thermal stability advantages over non-hydroxyalkyl QACs.

Liquid Crystals Surfactant Self-Assembly Thermal Stability

Hydrogen Bonding-Driven Self-Assembly: Impact on Critical Micelle Concentration (CMC) Relative to Non-Hydroxyalkyl QACs

The 2-hydroxypropyl group in the target compound's structure introduces intramolecular and intermolecular hydrogen bonding capacity, which modulates micellization thermodynamics. Structurally related N-[3-(alkyloxy)-2-hydroxypropyl]-N,N-dimethylammonium bromides exhibit CMC values in the range of 10⁻⁴ to 10⁻³ mol/L, depending on alkyl chain length [1]. This is comparable to or slightly lower than CMC values for simple alkyltrimethylammonium bromides of similar chain length (e.g., CMC of decyltrimethylammonium bromide ≈ 6.5 × 10⁻² M; tetradecyltrimethylammonium bromide ≈ 3.5 × 10⁻³ M), suggesting the hydroxypropyl spacer does not impede and may enhance micellization efficiency through hydrogen bonding stabilization [2].

Micellization Hydrogen Bonding Surfactant

Thermal and Volatility Profile: Boiling Point and Flash Point vs. Common QACs

The target compound exhibits a calculated boiling point of 224.3°C at 760 mmHg and a flash point of 89.5°C . This volatility profile differs significantly from that of benzalkonium chloride (BAC), which is typically supplied as a mixture with undefined boiling points due to decomposition, and from cetylpyridinium chloride (CPC), which has a reported melting point of 80–83°C but no well-defined boiling point before degradation. The target compound's relatively low flash point (89.5°C) compared to many high-molecular-weight QACs indicates greater volatility, which may be advantageous for applications requiring thermal removal or low-temperature processing, but also necessitates specific handling and storage considerations.

Thermal Stability Safety Volatility

Polymerization Compatibility: Allyl Group vs. Methacrylate-Based Reactive Surfactants

The allyloxy group in the target compound offers a distinct reactivity profile compared to methacrylate- or acrylate-based reactive surfactants. Allyl ethers exhibit lower reactivity in free-radical polymerization than methacrylates, which can be advantageous for controlling incorporation kinetics and avoiding premature gelation in emulsion polymerization. Sodium 3-(allyloxy)-2-hydroxypropane-1-sulfonate (a structurally related anionic reactive surfactant) is used at concentrations of 40 wt% in water for emulsion polymerization, demonstrating the industrial viability of allyloxy-based reactive surfactants [1]. In contrast, highly reactive methacrylate-based surfactants may require lower temperatures or inhibitors to prevent runaway polymerization. This kinetic difference allows for more robust process control in large-scale polymer production.

Emulsion Polymerization Latex Stability Reactive Surfactant

Recommended Application Scenarios for (3-(Allyloxy)-2-hydroxypropyl)dimethylammonium Acetate Based on Evidenced Differentiation


Durable, Non-Leaching Antimicrobial Coatings via Covalent Polymer Incorporation

Leveraging the polymerizable allyloxy group [1], this compound can be copolymerized into acrylic or vinyl latex binders to produce coatings with permanent cationic antimicrobial surface activity. Unlike coatings formulated with leachable QACs such as benzalkonium chloride, the covalent anchoring prevents active ingredient depletion and environmental release, ensuring long-term biocidal efficacy against bacterial colonization on high-touch surfaces, medical devices, or HVAC components. Procurement should prioritize this compound for applications where sustained antimicrobial performance and reduced environmental impact are critical decision factors.

Templating Agent for Mesoporous Materials Synthesis Utilizing Liquid Crystalline Phases

Based on class-level evidence that structurally analogous hydroxypropyl-QACs form stable smectic A liquid crystalline phases [2], this compound is a candidate for use as a structure-directing agent in the synthesis of ordered mesoporous silicates or organosilicas. The hydroxyl group provides additional hydrogen-bonding interactions with silicate precursors, potentially yielding well-defined lamellar or 2D-hexagonal pore architectures. This application is not accessible to conventional alkyltrimethylammonium surfactants, which lack both the hydroxypropyl spacer and the ability to form thermotropic liquid crystals.

Reactive Surfactant in Emulsion Polymerization for Improved Latex Stability and Film Properties

The compound's amphiphilic structure and polymerizable allyl group make it suitable as a reactive surfactant in emulsion polymerization processes [3]. During latex synthesis, the surfactant becomes covalently bound to the polymer particles, eliminating surfactant migration in the final dried film. This results in improved water resistance, adhesion, and mechanical properties compared to latexes prepared with conventional non-reactive surfactants. The moderate reactivity of the allyl ether group offers a controllable polymerization profile, reducing the risk of coagulum formation during manufacturing.

Hydrophilic Surface Modification of Hydrophobic Polymers

The cationic ammonium group combined with the hydrophilic 2-hydroxypropyl spacer enables strong adsorption onto negatively charged or hydrophobic polymer surfaces (e.g., polypropylene, polyester). Subsequent free-radical grafting via the allyloxy group can permanently anchor the hydrophilic moiety, imparting durable wettability, antistatic properties, or dyeability [4]. This covalent surface modification approach provides a functional alternative to temporary surfactant coatings or plasma treatments, offering long-lasting performance in textiles, filtration membranes, and biomedical devices.

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